Sulfamic acid--piperazine (2/1)
CAS No.: 664302-62-9
Cat. No.: VC16826170
Molecular Formula: C4H16N4O6S2
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664302-62-9 |
|---|---|
| Molecular Formula | C4H16N4O6S2 |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | piperazine;sulfamic acid |
| Standard InChI | InChI=1S/C4H10N2.2H3NO3S/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4) |
| Standard InChI Key | AIMCLSSQFVUVTI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN1.NS(=O)(=O)O.NS(=O)(=O)O |
Introduction
Sulfamic acid--piperazine (2/1) is a compound with the CAS number 664302-62-9. It is composed of sulfamic acid and piperazine in a 2:1 ratio, indicating that for every molecule of piperazine, there are two molecules of sulfamic acid. The molecular formula of this compound is C4H16N4O6S2, and its molecular weight is approximately 280.323 g/mol .
Synthesis Considerations
While specific synthesis methods for sulfamic acid--piperazine (2/1) are not detailed in available literature, the compound's formation likely involves the reaction of sulfamic acid with piperazine in a controlled environment to achieve the desired stoichiometry.
Potential Biological Activities
Piperazine derivatives have been studied for their pharmacological properties, including antidepressant, anxiolytic, and hypnotic effects . While sulfamic acid--piperazine (2/1) itself is not specifically mentioned in these contexts, its components suggest potential biological relevance.
Environmental and Safety Considerations
Sulfamic acid is considered a weak acid compared to hydrochloric acid but is used as a dry alternative in certain applications, such as in oilfields . The environmental impact of sulfamic acid--piperazine (2/1) would depend on its specific use and disposal methods.
Safety Data
Detailed safety data sheets (SDS) for sulfamic acid--piperazine (2/1) are not available, but handling should follow standard precautions for chemical compounds, including protective gear and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume